(2-Chloro-6-methoxyphenyl)methanethiol
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Overview
Description
(2-Chloro-6-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9ClOS It is characterized by the presence of a chloro group, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as (2-Chloro-6-methoxyphenyl)methanol, is treated with a thiolating agent under controlled conditions .
Industrial Production Methods
Industrial production of (2-Chloro-6-methoxyphenyl)methanethiol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methoxyphenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or ammonia are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: (2-Methoxyphenyl)methanethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxyphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methoxy groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methylphenyl)methanethiol: Similar structure but with a methyl group instead of a methoxy group.
(2-Chloro-6-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
(2-Chloro-6-methoxyphenyl)methanethiol is unique due to the presence of both a thiol and a methoxy group on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9ClOS |
---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-4-2-3-7(9)6(8)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
XLAYKFVTCWWRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CS |
Origin of Product |
United States |
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